Methyl arachidate

描述

This compound has been reported in Solanum tuberosum, Acyrthosiphon pisum, and other organisms with data available.

Structure

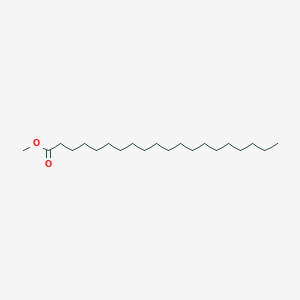

2D Structure

属性

IUPAC Name |

methyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBRLVONZXHAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061515 | |

| Record name | Methyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000733 [mmHg] | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-28-1 | |

| Record name | Methyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl arachidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl arachidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl icosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ARACHIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZH75194U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of methyl arachidate?

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Arachidate

Introduction

This compound, also known as methyl eicosanoate, is the methyl ester of arachidic acid, a saturated fatty acid with a 20-carbon backbone.[1][2] It belongs to the class of compounds known as fatty acid methyl esters (FAMEs).[3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and relevant chemical relationships. It is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Physical and Chemical Properties

This compound is a white, wax-like crystalline solid at room temperature.[3] It is soluble in hot alcohol and ether but sparingly soluble or insoluble in water.[2][3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C21H42O2 | [2][5] |

| Molecular Weight | 326.56 g/mol (also reported as 326.60 g/mol ) | [2][5][6] |

| CAS Number | 1120-28-1 | [2] |

| Melting Point | 45 - 48 °C | [2][7] |

| Boiling Point | 215 - 216 °C at 10 mmHg | [2][7] |

| Density | 0.8633 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4317 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Storage Temperature | -20°C | [2][7] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

| InChI Key | QGBRLVONZXHAKJ-UHFFFAOYSA-N | [2][7] |

Experimental Protocols

The preparation and analysis of this compound typically follow standard procedures for fatty acid methyl esters (FAMEs). These methods are crucial for quality control, compositional analysis of fats and oils, and biodiesel research.[8][9]

Preparation of this compound (Esterification)

This compound is commonly prepared by the esterification of arachidic acid or the transesterification of triglycerides containing arachidic acid residues. Acid-catalyzed esterification is a widely used method.

Protocol: Acid-Catalyzed Esterification of Arachidic Acid

-

Reagent Preparation (Methanolic HCl): A solution of approximately 1.2% to 2 M anhydrous methanolic hydrochloride is prepared. This can be achieved by carefully adding acetyl chloride to anhydrous methanol.[10] For instance, 2 mL of acetyl chloride is slowly added to 18 mL of methanol to produce an approximately 2 M solution. This process is highly exothermic and requires caution.

-

Reaction Mixture: A known quantity of arachidic acid (or an oil containing it) is mixed with the methanolic HCl reagent in a reaction vial. Toluene may be added to improve the solubility of lipids.[10]

-

Incubation: The sealed vial is heated to facilitate the reaction. Common conditions include heating at 80°C for 20 minutes or incubating at 45°C overnight.[10]

-

Extraction: After the reaction mixture has cooled to room temperature, the FAMEs (including this compound) are extracted. This is typically done by adding a nonpolar solvent, such as heptane or hexane, and water. The mixture is vortexed, and the layers are allowed to separate.

-

Isolation: The upper organic layer, containing the FAMEs, is carefully transferred to a clean vial. This solution can then be concentrated or directly used for analysis.

Analytical Characterization

Gas chromatography is the primary technique for the analysis of FAMEs due to their volatility and thermal stability.[8][9]

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

-

Sample Preparation: The extracted FAME sample (from Protocol 2.1) is diluted to an appropriate concentration (e.g., 50 ng/µL) in a suitable solvent like iso-octane.[11]

-

Instrumentation: A gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) is used.

-

Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase (e.g., FAMEWAX), is typically employed for separating saturated and unsaturated FAMEs.[8][11]

-

Carrier Gas: Hydrogen or Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[11]

-

-

GC Conditions:

-

Injector Temperature: Set to a high temperature, such as 250°C, to ensure rapid volatilization of the sample.[11]

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 120°C, hold for a few seconds, and then ramp up to 250°C.[11]

-

Detector Temperature: The FID is typically maintained at a temperature higher than the final oven temperature (e.g., 250°C).

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system, often using a split injection mode to avoid column overload.[11]

-

Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a certified reference standard to confirm its identity. Quantification is achieved by comparing the peak area with a calibration curve generated from standards of known concentrations.

Spectroscopic Data:

-

Mass Spectrometry (MS): In GC-MS analysis, this compound can be identified by its characteristic mass spectrum, often showing a molecular ion peak and specific fragmentation patterns.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation of the methyl ester.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group.[14]

Visualizations

Logical Relationship: Synthesis of this compound

Caption: Fischer esterification of arachidic acid to form this compound.

Experimental Workflow: FAME Analysis by GC-MS

Caption: General workflow for the analysis of fatty acid methyl esters.

References

- 1. fishersci.com [fishersci.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | 1120-28-1 [chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. plantaedb.com [plantaedb.com]

- 6. caymanchem.com [caymanchem.com]

- 7. アラキジン酸メチル ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. gcms.cz [gcms.cz]

- 9. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Eicosanoic acid, methyl ester [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Naarini [admin.naarini.com]

An In-depth Technical Guide to the Synthesis of Methyl Arachidate from Arachidic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl arachidate, the methyl ester of arachidic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction. This document offers detailed experimental protocols, a summary of reaction conditions and yields in tabular format, and visual representations of the reaction mechanism and experimental workflow. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to efficiently synthesize and purify this compound for various research and development applications.

Introduction

This compound, also known as methyl eicosanoate, is the fatty acid methyl ester (FAME) of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid.[1][2] It serves as a valuable long-chain fatty acid ester in various fields, including its use as a standard in gas chromatography, in the synthesis of other organic molecules, and in biomedical research.[2][3] The synthesis of this compound is most commonly achieved through the esterification of arachidic acid with methanol.

The Fischer-Speier esterification is a classic and effective method for this transformation.[4][5] This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][6] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it is formed, are often employed.[5][7]

This guide will focus on the practical aspects of this compound synthesis, providing a detailed experimental protocol, data on reaction parameters, and visual aids to facilitate a thorough understanding of the process.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from arachidic acid and methanol via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined in the reaction pathway diagram below. The overall experimental workflow, from reactants to the purified product, is also illustrated.

Reaction Pathway

Experimental Workflow

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 1120-28-1 [chemicalbook.com]

- 3. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]

- 4. chempap.org [chempap.org]

- 5. researchgate.net [researchgate.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Landscape of Methyl Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl arachidate, the methyl ester of arachidic acid (eicosanoic acid), is a saturated fatty acid methyl ester (FAME) found in a variety of natural sources. While not as abundant as other fatty acids, its presence in certain plant and marine life, coupled with its emerging biological activities, has garnered interest within the scientific community. This technical guide provides an in-depth overview of the natural sources, occurrence, and methods for the analysis of this compound.

Natural Sources and Occurrence of this compound

This compound is primarily found as a constituent of the complex lipid fractions in various plant species. Its direct isolation from natural sources is less common; it is typically identified and quantified as a fatty acid methyl ester following the transesterification of total lipids extracted from the source material. The concentration of this compound can vary significantly depending on the species, growing conditions, and the part of the plant being analyzed.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for the occurrence of this compound in select natural sources. It is important to note that the data is presented as the weight percentage (wt.%) of this compound in the total fatty acid methyl esters (FAMEs) of the seed oil.

| Natural Source | Plant Part | This compound (wt.% of total FAMEs) | Reference |

| Gmelina arborea | Seed Oil | 4.21 | [1] |

| Gmelina arborea | Seed Oil | 0.166 | [2] |

Note: The discrepancy in the reported values for Gmelina arborea seed oil may be attributed to variations in analytical methodologies, geographical origin, and genetic differences in the plant material.

-

Lepidium meyenii (Maca)[3]

-

Begonia heracleifolia[3]

-

Andrographis paniculata

-

Sesamum indicum (Sesame)[4]

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of total lipids, followed by transesterification to convert fatty acids into their corresponding methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Transesterification of Lipids from Plant Material

This protocol outlines a general procedure for the extraction and conversion of fatty acids to FAMEs from plant seeds.

1. Sample Preparation:

- Grind the dried plant seeds into a fine powder.

2. Lipid Extraction (Soxhlet Extraction):

- Accurately weigh a known amount of the powdered sample and place it in a porous thimble.

- Place the thimble in a Soxhlet extractor.

- Extract the lipids using a suitable solvent (e.g., n-hexane) for a defined period (e.g., 6-8 hours).

- After extraction, evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude oil.

3. Transesterification (Acid-Catalyzed):

- To a known amount of the extracted oil, add a solution of 2% sulfuric acid in methanol.

- Heat the mixture in a sealed vial at a controlled temperature (e.g., 85°C) for a specified time (e.g., 1.5 hours).

- After cooling, add distilled water and n-hexane to the reaction mixture.

- Vortex the mixture and allow the layers to separate.

- Carefully collect the upper hexane layer containing the FAMEs.

- Wash the hexane layer with a saturated sodium bicarbonate solution and then with distilled water.

- Dry the hexane layer over anhydrous sodium sulfate.

- The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol provides a general framework for the GC-MS analysis of FAMEs. Instrument conditions should be optimized for the specific column and compounds of interest.

1. GC-MS System:

- A gas chromatograph coupled with a mass spectrometer.

2. Column:

- A capillary column suitable for FAME analysis (e.g., a polar phase like DB-23 or a non-polar phase like DB-5ms).

3. Carrier Gas:

- Helium at a constant flow rate.

4. Oven Temperature Program:

- An initial temperature hold, followed by a temperature ramp to a final temperature, and a final hold. A typical program might be:

- Initial temperature: 120°C, hold for 3 min.

- Ramp: Increase to 240°C at a rate of 4°C/min.

- Final hold: Hold at 240°C for 10 min.

5. Injector and Detector Temperatures:

- Injector temperature: 250°C.

- MS transfer line temperature: 260°C.

- Ion source temperature: 230°C.

6. Mass Spectrometer Parameters:

- Electron ionization (EI) at 70 eV.

- Scan range: m/z 40-500.

7. Identification and Quantification:

- Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

- Quantify the amount of this compound using an internal standard method or by constructing a calibration curve with a pure standard.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H).[5] LTA4H is a bifunctional enzyme that plays a crucial role in the inflammatory process by converting leukotriene A4 (LTA4) into the potent pro-inflammatory mediator leukotriene B4 (LTB4).

The following diagram illustrates the inhibition of the LTA4H pathway by this compound.

Conclusion

This compound is a naturally occurring fatty acid methyl ester found in various plant sources, with notable concentrations in the seed oil of Gmelina arborea. Its identification and quantification are reliably achieved through established lipid extraction and GC-MS protocols. The discovery of its inhibitory activity against leukotriene A4 hydrolase positions this compound as a compound of interest for further investigation in the context of inflammation and related therapeutic areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methyl arachidate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl arachidate, a saturated fatty acid methyl ester. It covers its fundamental physicochemical properties, detailed analytical methodologies, and known biological activities, with a particular focus on its role as a leukotriene A4 hydrolase inhibitor. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound, also known as methyl eicosanoate or arachidic acid methyl ester, is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1120-28-1 | [1][2][3] |

| Molecular Formula | C21H42O2 | [1][2] |

| Molecular Weight | 326.56 g/mol | [1][2] |

| Appearance | White to off-white solid/powder/crystal | [1] |

| Melting Point | 45-48 °C | |

| Boiling Point | 215-216 °C at 10 mmHg | |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [4] |

| Storage | Recommended at -20°C for long-term stability. | [1][3] |

Analytical Methodologies

The accurate identification and quantification of this compound are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in a lipid sample.

2.1.1. Sample Preparation (Transesterification)

To analyze fatty acids by GC, they are typically converted to their more volatile methyl esters. If the starting material is not already methylated (e.g., triglycerides, phospholipids), a transesterification step is required.

-

Objective: To convert fatty acids from lipid samples into fatty acid methyl esters (FAMEs), including this compound.

-

Reagents:

-

Methanolic HCl (1.25 M): Prepared by carefully adding acetyl chloride to anhydrous methanol.

-

Hexane

-

Internal Standard (e.g., methyl heptadecanoate)

-

-

Procedure:

-

Accurately weigh the lipid sample into a screw-cap glass tube.

-

Add a known amount of the internal standard.

-

Add 2 mL of methanolic HCl.

-

Seal the tube tightly and heat at 85°C for 1.5 hours.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.

-

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Maintain at 250°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The key expected signals are:

-

¹H NMR: A sharp singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃). A triplet at approximately 0.88 ppm for the terminal methyl group protons (-CH₃), and a series of multiplets for the methylene protons (-CH₂-) in the long alkyl chain.

-

¹³C NMR: A signal around 174 ppm for the carbonyl carbon of the ester group, a signal around 51 ppm for the methoxy carbon, and a series of signals in the upfield region for the alkyl chain carbons.

Biological Activity and Applications

While often used as a standard in fatty acid analysis, this compound exhibits biological activity that is of interest to drug development professionals.

Inhibition of Leukotriene A4 Hydrolase (LTA4H)

Recent studies have identified this compound as a natural inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc enzyme that plays a key role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting LTA4H, this compound can potentially modulate inflammatory responses.

The enzymatic action of LTA4H is a critical step in the arachidonic acid cascade, which is a major pathway in inflammation. The inhibition of this enzyme by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Natural Occurrence

This compound is found in various natural sources, including certain plant seed oils and as a minor component of biodiesel.[3] Its presence in biological systems and its inhibitory effect on a key inflammatory enzyme warrant further investigation into its physiological roles.

Visualizations

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway: Inhibition of LTA4H

Caption: Inhibition of LTA4H by this compound.

References

The Enigmatic Role of Methyl Arachidate in Physiology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl arachidate (methyl eicosanoate), the methyl ester of the saturated 20-carbon arachidic acid, is a fatty acid methyl ester (FAME) found in various natural sources, including certain plants and microorganisms. Despite its presence in biological systems, its specific physiological roles in both plants and animals remain largely uncharacterized. In animal physiology, it is putatively identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. However, primary research detailing the specifics of this inhibition is conspicuously absent in publicly accessible literature. In plant physiology, there is currently no defined signaling or metabolic role for this compound, distinguishing it from the well-documented activities of its precursor, arachidic acid, and the related plant hormone, methyl jasmonate. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound, highlighting the significant gaps in our understanding and suggesting potential avenues for future research.

Physicochemical Properties and Occurrence

This compound is a saturated fatty acid methyl ester. Its physical and chemical properties are summarized in Table 1. It is found as a minor component in various natural oils.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methyl eicosanoate, Arachidic acid methyl ester | [1][2] |

| Molecular Formula | C₂₁H₄₂O₂ | [2] |

| Molecular Weight | 326.56 g/mol | [2] |

| Appearance | White solid flakes | [3] |

| Melting Point | 53.0-55.0 °C | [3] |

| Boiling Point | 215 °C at 10 mmHg | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

| CAS Number | 1120-28-1 | [2] |

Biological Role in Animal Physiology: A Putative LTA4H Inhibitor

The most significant, though not yet substantiated by primary literature, biological activity attributed to this compound in animals is the inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Inhibition of LTA4H is a therapeutic target for a variety of inflammatory diseases.

Despite numerous chemical suppliers listing this compound as an LTA4H inhibitor, a thorough search of scientific literature did not yield the primary research article describing this activity. Consequently, quantitative data such as IC50 values and detailed experimental protocols for this specific inhibition are not available.

The Leukotriene B4 Biosynthesis Pathway and Potential Inhibition

The synthesis of LTB4 from arachidonic acid involves a multi-step enzymatic cascade. This compound is suggested to inhibit the final step of this pathway.

References

An In-depth Technical Guide to the Solubility of Methyl Arachidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl arachidate in various organic solvents. This compound, the methyl ester of arachidic acid (a 20-carbon saturated fatty acid), is a key compound in lipid research and a reference standard in gas chromatography. Understanding its solubility is critical for its application in specialized synthesis, as an intermediate for pure arachidic acid, and in medical research.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 2 mg/mL | - |

| DMF:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL | Phosphate-buffered saline |

| Ethanol | C₂H₅OH | 0.1 mg/mL | Soluble in hot alcohol. |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Specific quantitative data not available. |

| Benzene | C₆H₆ | Soluble | Specific quantitative data not available. |

| Chloroform | CHCl₃ | Soluble, Slightly Soluble | Contradictory qualitative data exists. |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | - |

| Water | H₂O | Insoluble | Sparingly soluble. |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent can be performed using established laboratory methods. The following are detailed protocols for two common and reliable methods: the Saturation Shake-Flask Method and Gravimetric Analysis.

Saturation Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute (this compound) is added to a specific volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Add an excess amount of solid this compound to a series of conical flasks, each containing a known volume of the selected organic solvent. The excess solid should be visually present.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

After agitation, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.

-

Quantitatively analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as GC-FID. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Conical flasks or beakers

-

Magnetic stirrer

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Analytical balance

-

Oven

-

Desiccator

-

This compound (solid)

-

Organic solvent of interest

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring until equilibrium is reached, as described in the shake-flask method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, gentle heating in an oven may be necessary. Ensure the temperature is kept well below the boiling point of this compound to prevent loss of the solute.

-

Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without degrading the this compound.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried this compound.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in grams of solute per 100 g of solvent or grams of solute per 100 mL of solution.

Visualizations

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Methyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl arachidate, the methyl ester of arachidic acid (eicosanoic acid), is a long-chain saturated fatty acid methyl ester (FAME) with the chemical formula CH₃(CH₂)₁₈COOCH₃. Its physical and chemical properties are of significant interest in various fields, including the formulation of pharmaceuticals, cosmetics, and as a component in biofuels. The crystalline structure and polymorphic behavior of this compound are critical parameters that influence its melting point, solubility, stability, and mechanical properties. This technical guide provides a comprehensive overview of the current understanding of the crystalline structure and polymorphism of this compound, including quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural relationships and analytical workflows.

Crystalline Structure and Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While comprehensive data on the bulk polymorphism of this compound is limited in publicly available literature, studies on its monolayer structure provide valuable insights into its crystallographic behavior.

A study of relaxed Langmuir monolayers of methyl eicosanoate (this compound) using grazing incidence X-ray diffraction (GIXD) has identified several distinct crystalline phases as a function of temperature and pressure. These findings suggest a complex polymorphic landscape for this molecule.

Quantitative Data on the Crystalline Phases of this compound Monolayers

The following table summarizes the structural characteristics of the different phases of this compound observed in monolayer studies.

| Phase Designation | Temperature Range (°C) | Pressure Range | Crystal System/Symmetry | Tilt Direction | Key Features |

| I(L"₂) | Low Temperature | Low Pressure | Crystalline | Tilted toward nearest neighbor | - |

| F(L'₂) | Transition at ~14°C | Low Pressure | Crystalline | Tilted toward next-nearest neighbor | - |

| τ phase | Higher Temperature | Low Pressure | Rotator IV-like structure | - | Two F(L'₂) peaks have the same Qxy values |

| U'(CS) | Low Temperature | High Pressure | Orthorhombic | Untilted | - |

| U(S) | Begins at ~12°C | High Pressure | Orthorhombic | Untilted | - |

| Rotator-II-like | Above 21°C | High Pressure | Undistorted | Untilted | - |

Data extracted from studies on Langmuir monolayers of methyl eicosanoate.

Experimental Protocols for Characterization

The investigation of the crystalline structure and polymorphism of this compound relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points, transition temperatures, and enthalpies of transitions of different polymorphic forms.

Methodology:

-

A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the expected thermal transitions.

-

The heat flow to the sample relative to the reference is monitored as a function of temperature.

-

Endothermic events (melting, solid-solid transitions) and exothermic events (crystallization) are recorded as peaks in the DSC thermogram.

-

The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

To study polymorphic transitions, thermal cycling experiments (heating, cooling, and reheating) can be performed to induce the formation of different crystalline forms.

Powder X-ray Diffraction (PXRD)

Objective: To identify and characterize the different crystalline forms based on their unique diffraction patterns.

Methodology:

-

A powdered sample of this compound is thinly spread onto a sample holder.

-

The sample is placed in the path of a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting PXRD pattern is a fingerprint of the crystalline structure.

-

Different polymorphs will produce distinct PXRD patterns with peaks at different 2θ angles and with varying relative intensities.

-

The unit cell parameters of a crystalline phase can be determined from the positions of the diffraction peaks.

-

Variable-temperature PXRD (VT-PXRD) can be used to monitor phase transitions as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the molecular vibrations and identify differences in the local environment of molecules in different polymorphic forms.

Methodology:

-

A small amount of the this compound sample is prepared for analysis. This can be done by creating a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the infrared beam of the FTIR spectrometer.

-

The infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Differences in the crystal packing and intermolecular interactions between polymorphs can lead to shifts in the positions and changes in the shapes of vibrational bands, particularly in the fingerprint region (1500-600 cm⁻¹).

-

Specific vibrational modes, such as the C=O stretching and C-H bending modes, are sensitive to the crystalline environment.

-

Variable-temperature FTIR can be employed to observe spectral changes associated with polymorphic transitions.

Visualizations

Polymorphic Relationships and Transitions of this compound

Caption: Phase transitions of this compound monolayers.

Experimental Workflow for Polymorph Characterization

Caption: Analytical workflow for polymorph investigation.

Conclusion

The crystalline structure and polymorphism of this compound are complex, with multiple phases observed even in two-dimensional monolayer systems. A thorough characterization using a combination of thermal, diffraction, and spectroscopic techniques is essential for understanding and controlling its solid-state properties. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with this compound in various applications, from pharmaceutical formulations to materials science. Further research into the bulk polymorphism of this compound is warranted to fully elucidate its solid-state behavior and its impact on product performance.

An In-depth Technical Guide on the Potential Toxicological Effects of Methyl Arachidate Exposure

Disclaimer: Direct toxicological data for methyl arachidate is largely unavailable in peer-reviewed literature. The toxicological properties have not been fully investigated.[1] This guide, therefore, leverages surrogate data from closely related long-chain fatty acid methyl esters (FAMEs) and general toxicological testing principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (eicosanoic acid methyl ester) is the methyl ester of arachidic acid, a saturated 20-carbon fatty acid. It belongs to the class of long-chain fatty acid methyl esters (FAMEs). While FAMEs are generally considered to have low toxicity and are often biodegradable, a thorough toxicological assessment is crucial for any specific compound intended for use in research, industrial, or pharmaceutical applications.[2] This document synthesizes the available information on the toxicological profile of analogous compounds and outlines standard methodologies for a comprehensive safety evaluation of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| CAS Number | 1120-28-1 | [1][3] |

| Molecular Formula | C21H42O2 | [4] |

| Molecular Weight | 326.56 g/mol | [4] |

| Appearance | White crystalline powder or solid | [5][6] |

| Melting Point | 45-48 °C | [3][5] |

| Boiling Point | 215-216 °C at 10 mmHg | [5][6] |

| Solubility | Insoluble in water; Soluble in hot alcohol and ether. | [3][7] |

**3.0 Toxicological Data (Surrogate) **

Due to the absence of specific studies on this compound, this section presents data from studies on other long-chain FAMEs. It is important to note that toxicity can vary with chain length and degree of saturation.

3.1 Acute Toxicity

Acute toxicity studies are essential for determining the immediate effects of a single, high-dose exposure to a substance.

| Test | Species | Route | Endpoint | Result | Surrogate Compound(s) | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 5000 mg/kg bw | Fatty acids, C16-18 and C18-unsaturated, Methyl esters | [8] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 2000 mg/kg bw | Fatty acids, C6-C12 methyl esters | [8] |

3.2 Skin and Eye Irritation

These tests evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.

| Test | Result | Surrogate Compound(s) | Reference |

| Skin Irritation | Generally non-irritating for long-chain FAMEs (C18 and longer). | Fatty acids, C16-18 and C18-unsaturated, Methyl esters | [5][8] |

| Eye Irritation | May cause minor eye irritation. | Fatty Acid Methyl Ester (FAME / Biodiesel) | [5] |

3.3 Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer. No direct genotoxicity data for this compound was found. The following table outlines results for a related fatty acid ester.

| Assay | Test System | Metabolic Activation | Result | Surrogate Compound | Reference |

| Bacterial Reverse Mutation | S. typhimurium | With & Without | Positive | Glycidol linoleate | [9] |

| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | Negative | Glycidol linoleate | [9] |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | Glycidol linoleate | [9] |

Note: The positive result for glycidol linoleate in the bacterial reverse mutation test was attributed to the release of glycidol, a known mutagen.[9]

Potential Signaling Pathways

Long-chain fatty acids (LCFAs) and their derivatives can act as signaling molecules, primarily through interaction with specific cell surface receptors. While the direct interaction of this compound with these pathways is unconfirmed, the pathways for LCFAs provide a logical starting point for investigation.

4.1 G-Protein Coupled Receptors (GPCRs)

Free fatty acid receptors like FFAR1 (GPR40) and FFAR4 (GPR120) are activated by LCFAs and are involved in various metabolic processes.

4.2 CD36 Receptor

CD36 is a transmembrane protein that facilitates the uptake of LCFAs and is also involved in signaling cascades that regulate lipid metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicology of this compound.

5.1 In Vitro Cytotoxicity Assays

5.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Prepare various concentrations of this compound (solubilized in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%). Replace the culture medium with the medium containing the test substance. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

5.1.2 LDH (Lactate Dehydrogenase) Release Assay

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. It is a measure of cytotoxicity and cytolysis.

-

Methodology:

-

Cell Culture and Treatment: Follow steps 1-3 as described for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, an aliquot of the supernatant is transferred to a new 96-well plate, and a reaction mixture containing a substrate and a dye is added.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of LDH release relative to the positive control.

-

5.2 Genotoxicity Assessment

5.3 In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Principle: A sequential dosing method using a smaller number of animals to estimate the LD50. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Methodology:

-

Animals: Use a single sex of rodents (e.g., female rats), as they are often slightly more sensitive.

-

Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days.

-

Dosing: Administer this compound via oral gavage. The initial dose is selected based on any available data, often starting at 175 mg/kg. The dosing interval is typically 48 hours.

-

Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. The dose progression factor is 3.2.

-

Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence interval based on the outcomes of the dosed animals.

-

Conclusion and Recommendations

There is a significant data gap regarding the specific toxicological effects of this compound. Based on surrogate information for other long-chain FAMEs, it is anticipated to have a low order of acute toxicity and to be at most a slight skin and eye irritant.[5][8] However, this cannot be confirmed without direct testing.

For a comprehensive risk assessment, the following studies on this compound are recommended:

-

In Vitro Cytotoxicity: Using a panel of cell lines relevant to potential exposure routes (e.g., skin, liver, lung).

-

Genotoxicity: A standard battery of tests including a bacterial reverse mutation assay and an in vitro mammalian cell micronucleus test.

-

Acute Toxicity: An acute oral toxicity study (e.g., OECD 425) to establish a baseline for acute hazard.

-

Skin Sensitization: An in vitro or in vivo assay to assess the potential to cause allergic contact dermatitis.

The signaling pathways involving FFAR1, FFAR4, and CD36 represent potential targets for this compound or its metabolites (arachidic acid). Investigating interactions with these pathways could provide valuable mechanistic insights into its biological activity. All research and handling of this compound should be conducted following good laboratory practices and the guidance provided in its Safety Data Sheet.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mercuria.com [mercuria.com]

- 6. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]

- 8. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Analysis of Methyl Arachidate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of methyl arachidate using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and quality control. The protocol details sample preparation through derivatization, instrument parameters for optimal separation and detection, and data analysis procedures. All quantitative data is presented in a clear, tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding of the entire process from sample to result.

Introduction

Arachidic acid (eicosanoic acid) is a saturated fatty acid found in various animal and vegetable fats and oils. Its methyl ester, this compound, is commonly analyzed as part of fatty acid profiling for various applications, including food science, biofuel research, and clinical diagnostics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acid methyl esters (FAMEs) due to its high resolution, sensitivity, and specificity.[1][2] This application note outlines a robust and reproducible method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Transesterification)

To make the arachidic acid volatile for GC analysis, it must first be derivatized to its methyl ester, this compound.[2] A common method is acid-catalyzed transesterification.

Reagents and Materials:

-

Sample containing arachidic acid (e.g., oil, fat, biological tissue)

-

Methanolic Hydrochloride (10% Acetyl Chloride in Methanol) or Boron Trifluoride-Methanol solution[3][4][5]

-

n-Hexane (GC grade)

-

Sodium Carbonate solution (6%) or saturated salt solution[3][4]

-

Anhydrous Sodium Sulfate

-

Glass reaction vials with conical bottom[6]

-

Centrifuge

-

GC autosampler vials (1.5 mL)[7]

Protocol:

-

Accurately weigh approximately 0.1 g of the sample into a 15 mL glass tube.[4]

-

Add 3 mL of 10% acetyl chloride in methanol solution.[4]

-

Heat the mixture in a water bath or heating block at 80°C for 2 hours.[4]

-

Allow the reaction mixture to cool to room temperature.[6]

-

Transfer the solution to a 50 mL centrifuge tube.[4]

-

Rinse the reaction tube with 3 mL of n-hexane and 3 mL of 6% sodium carbonate solution and add to the centrifuge tube.[4]

-

Shake the mixture vigorously and then centrifuge at 4000 rpm for 10 minutes to separate the layers.[4]

-

Carefully collect the upper n-hexane layer, which contains the FAMEs.

-

Dry the n-hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract into a GC autosampler vial for analysis.[7]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound. These may be adapted based on the specific instrumentation and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 6890N or similar |

| Mass Spectrometer | Agilent 5975C MSD or similar[6] |

| Injection Volume | 1 µL[1][6] |

| Injector Temperature | 220°C - 250°C[1][6] |

| Injection Mode | Splitless or Split (e.g., 1:50)[1][8] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[6] |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[3][6] |

| Oven Temperature Program | Initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[6] |

| Transfer Line Temp. | 240°C[6] |

| Ion Source Temp. | 230°C[6] |

| Quadrupole Temp. | 150°C[6] |

| Ionization Energy | 70 eV (Electron Ionization - EI)[3][6] |

| Mass Scan Range | m/z 40-550[6] |

| Solvent Delay | 3.5 min[6] |

Data Presentation

Quantitative Data for this compound

The following table summarizes the key quantitative data for the identification of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C21H42O2 | - |

| Molecular Weight | 326.6 g/mol | [9] |

| Retention Time (approx.) | 10.344 min | [9] |

| Key Mass Spectral Fragments (m/z) | 326 (M+), 297, 285, 243, 199, 143, 87, 74 | [10] |

Note: Retention times can vary depending on the specific GC column, temperature program, and carrier gas flow rate used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the GC-MS analysis of this compound. The detailed steps for sample preparation and instrument parameters ensure reproducible results. The provided quantitative data and workflow diagram serve as valuable resources for researchers and scientists engaged in fatty acid analysis. This method can be readily adapted for the analysis of other fatty acid methyl esters in various sample matrices.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scioninstruments.com [scioninstruments.com]

- 3. chempap.org [chempap.org]

- 4. gcms.cz [gcms.cz]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. gcms.cz [gcms.cz]

- 9. studycorgi.com [studycorgi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Methyl Arachidate in Vegetable Oils using GC-FID

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of methyl arachidate, a saturated fatty acid methyl ester, in various vegetable oils using Gas Chromatography with Flame Ionization Detection (GC-FID).

Introduction

Arachidic acid (C20:0) is a long-chain saturated fatty acid present in various vegetable oils, albeit typically in small quantities. Its methylated form, this compound, is analyzed to determine the fatty acid profile of these oils, which is crucial for quality control, nutritional labeling, and authentication. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acid methyl esters (FAMEs) due to its high resolution, sensitivity, and reproducibility.[1][2]

The analysis involves a derivatization step to convert the fatty acids in the triglycerides of the vegetable oil into their corresponding FAMEs. This process increases the volatility of the compounds, making them suitable for GC analysis.

Experimental Protocols

Sample Preparation and Derivatization (Transesterification)

The conversion of fatty acids in triglycerides to FAMEs is a critical step for successful GC-FID analysis. Two common methods are acid-catalyzed and base-catalyzed transesterification.

a) Acid-Catalyzed Transesterification using Boron Trifluoride (BF3)-Methanol

This method is effective for a wide range of oil samples.

-

Reagents and Materials:

-

Vegetable oil sample

-

Hexane (analytical grade)

-

Boron trifluoride-methanol solution (12-14% w/v)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Screw-capped test tubes

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

-

-

Protocol:

-

Weigh approximately 25-50 mg of the vegetable oil sample into a screw-capped test tube.

-

Add 2 mL of hexane to dissolve the oil and vortex thoroughly.

-

Add 2 mL of 12-14% BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated sodium chloride solution and vortex for 1 minute.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-FID analysis.

-

b) Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)

This is a rapid method suitable for refined oils with low free fatty acid content.

-

Reagents and Materials:

-

Vegetable oil sample

-

Hexane or Heptane (analytical grade)

-

2 M Methanolic potassium hydroxide (KOH) solution

-

Screw-capped test tubes

-

Vortex mixer

-

-

Protocol:

-

Weigh approximately 100 mg of the oil sample into a screw-capped test tube.[1]

-

Add 2 mL of hexane or heptane and vortex to dissolve the oil.[1]

-

Add 0.2 mL of 2 M methanolic KOH solution.[1]

-

Cap the tube tightly and vortex vigorously for 30-60 seconds.[1]

-

Allow the mixture to stand for 5-10 minutes for the reaction to complete and for the layers to separate.

-

The upper clear layer containing the FAMEs can be directly injected into the GC-FID.

-

GC-FID Instrumentation and Conditions

-

Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

-

Column: A polar capillary column suitable for FAME analysis, such as a FAMEWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or a cyanopropyl polysiloxane column (e.g., Rt-2560).

-

Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes. (Note: The temperature program should be optimized based on the specific column and the range of FAMEs being analyzed to achieve optimal separation.)

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

Calibration and Quantification

-

Prepare a Stock Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in hexane to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Prepare Calibration Standards: Perform serial dilutions of the stock standard solution with hexane to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Construct a Calibration Curve: Inject each calibration standard into the GC-FID system and record the peak area of the this compound peak. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Quantify this compound in Samples: Inject the prepared FAME sample from the vegetable oil into the GC-FID. Identify the this compound peak based on its retention time compared to the standard. Using the peak area of this compound in the sample and the calibration curve equation, calculate the concentration of this compound in the injected sample.

-

Calculate the Percentage of this compound in the Oil:

Percentage (%) = (Concentration of this compound in sample (µg/mL) / Concentration of oil in sample (µg/mL)) x 100

Data Presentation

The following table summarizes the typical percentage of arachidic acid (the precursor to this compound) found in various vegetable oils. The values are expressed as a percentage of the total fatty acids.

| Vegetable Oil | Arachidic Acid (C20:0) Content (%) |

| Peanut Oil | 1.1 - 3.0[3][4] |

| Sunflower Oil | 0.3 - 0.5[1][5] |

| Olive Oil | 0.3 - 0.7[1][3] |

| Canola (Rapeseed) Oil | 0.5 - 0.7 |

| Palm Oil | 0.2 - 0.6[6] |

| Soybean Oil | 0.1 - 0.4 |

| Corn Oil | 0.3 - 0.5 |

| Coconut Oil | 0.0 - 0.2[3] |

| Safflower Oil | ~0.2[3] |

Note: The exact percentage can vary depending on the variety of the plant, growing conditions, and processing methods.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in vegetable oils using GC-FID.

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Fatty Acids Using Methyl Arachidate as an Internal Standard

Introduction

The quantitative analysis of fatty acids is crucial in various scientific fields, including nutrition science, clinical diagnostics, drug development, and quality control of food products. Fatty acids can act as energy sources, structural components of cell membranes, and signaling molecules involved in numerous metabolic processes.[1] Gas chromatography (GC), typically coupled with a flame ionization detector (FID) or mass spectrometry (MS), is the most common and powerful technique for fatty acid profiling.[2]

To ensure the accuracy and precision of quantitative results, an internal standard (IS) is indispensable. The internal standard is a compound added in a known amount to every sample and calibrant at the beginning of the sample preparation process.[3] Its purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[3][4]

Methyl arachidate, the methyl ester of arachidic acid (C20:0), is an excellent choice for an internal standard in many fatty acid analyses. As a long-chain saturated fatty acid, it is often absent or present in very low concentrations in many biological samples, minimizing the risk of interference with endogenous analytes. Its chemical properties are similar to other long-chain fatty acids, ensuring it behaves comparably during extraction and analysis.[5]

This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using this compound as an internal standard.

Principle of the Method

The fundamental principle of internal standardization is to compare the detector's response to the analyte with its response to a constant amount of the internal standard.[3] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the analyte concentration from a calibration curve, which is generated by plotting the peak area ratios of standards against their concentration ratios.

This approach effectively compensates for variations that can occur during:

-

Lipid Extraction: Incomplete recovery of lipids from the sample matrix.

-

Derivatization: Inconsistent yields during the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs).

-

GC Injection: Minor variations in the injected sample volume.

Experimental Protocols

This section details the procedures for sample preparation, derivatization, and GC analysis.

Reagents and Materials

-

Internal Standard: this compound (≥99% purity).[6]

-

Standards: A certified reference mixture of 37 fatty acid methyl esters (FAME Mix) or individual high-purity FAME standards (e.g., methyl palmitate, methyl stearate, methyl oleate, etc.).[7]

-

Solvents (High-purity, GC grade): Hexane, Chloroform, Methanol, Toluene.[8]

-

Derivatization Reagents: 1.25 M HCl in methanol (or 5% H₂SO₄ in methanol, or 14% Boron Trifluoride in methanol).[8][9]

-

Other Chemicals: Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄, anhydrous), Potassium hydroxide (KOH).

-

Equipment: Gas Chromatograph with FID (GC-FID), capillary GC column (e.g., SP-2560, 100m x 0.25mm, 0.20µm film), autosampler, analytical balance, centrifuges, vortex mixer, heating block or water bath, glass vials with PTFE-lined caps.[10]

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound, dissolve it in 10 mL of hexane in a volumetric flask. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards by diluting the FAME Mix standard with hexane. To each calibration standard, add a precise and constant amount of the this compound Stock Solution. A typical concentration for the internal standard in the final vial is 50 µg/mL.

Sample Preparation (General Protocol for Plasma/Serum)

-

Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of the biological sample (e.g., plasma) into a glass tube with a screw cap.[11]

-

Addition of Internal Standard: Add a precise volume of the this compound Stock Solution to the sample. For instance, add 50 µL of a 1 mg/mL stock to achieve a 50 µg addition. This step is critical and must be done before any extraction steps.[8]

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Transesterification (Acid-Catalyzed):

-

FAME Extraction:

-

Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex for 1 minute and centrifuge for 2 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Final Sample: Transfer the final hexane solution to a GC autosampler vial for analysis.

Gas Chromatography (GC) Analysis

The prepared FAMEs are analyzed using a GC-FID system. The following table provides typical instrument parameters, which should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness[10] |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Oven Program | Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 |

| (Note: These parameters are a starting point and may require optimization) |

Data Presentation and Quantification

Calibration

A calibration curve is generated for each fatty acid. The curve is a plot of the peak area ratio (Analyte FAME / IS) against the concentration ratio (Analyte FAME / IS). The linearity of the curve should be confirmed with a correlation coefficient (r²) > 0.99.

Table 1: Example Calibration Data for Methyl Palmitate (C16:0)

| Concentration Ratio (C16:0 / IS) | Peak Area Ratio (C16:0 / IS) |

| 0.1 | 0.098 |

| 0.5 | 0.505 |

| 1.0 | 1.012 |

| 2.0 | 1.995 |

| 5.0 | 5.021 |

Calculation

The concentration of each fatty acid in the original sample is calculated using the following formula:

Conc. of FA (µg/mL) = (Area_Analyte / Area_IS) * (Conc_IS / RF) * (V_Extract / V_Sample)

Where:

-

Area_Analyte: Peak area of the fatty acid methyl ester.

-

Area_IS: Peak area of the internal standard (this compound).

-

Conc_IS: Concentration of the internal standard added to the sample.

-

RF: Response Factor (determined from the slope of the calibration curve).

-

V_Extract: Final volume of the hexane extract.

-

V_Sample: Initial volume of the biological sample.

Table 2: Example Quantification Results from a Plasma Sample

| Fatty Acid | Retention Time (min) | Peak Area | Calculated Conc. (µg/mL Plasma) | % of Total FAs |